Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)
Description
The compound "Dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+)" is a titanium(IV) alkoxide complex featuring a mixed-ligand system of long-chain (dodecan-1-olate, tetradecan-1-olate) and short-chain (propan-2-olate) alkyl groups. These complexes are typically used in fine chemical synthesis, serving as intermediates for pesticides, surfactants, and polymer monomers due to their tunable solubility and reactivity .
Properties
CAS No. |
68460-18-4 |
|---|---|
Molecular Formula |
C43H90O4Ti |
Molecular Weight |
719.0 g/mol |
IUPAC Name |
dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C12H25O.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h2*2-14H2,1H3;2-12H2,1H3;3H,1-2H3;/q4*-1;+4 |
InChI Key |
QBWHWEXWJINLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CC(C)[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride with alcohols such as dodecan-1-ol, propan-2-ol, and tetradecan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4ROH→Ti(OR)4+4HCl
where R represents the alkyl groups from the alcohols used .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxy groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like hydrogen chloride or other alkoxides are used under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide and corresponding aldehydes or ketones.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium alkoxides or halides.
Scientific Research Applications
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials, such as coatings and composites.
Mechanism of Action
The mechanism of action of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) involves its ability to form stable complexes with various substrates. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The alkoxy groups can stabilize the titanium center and participate in ligand exchange reactions, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Titanium(IV) Isopropoxide (CAS 546-68-9)
Titanium(4+) Decan-1-olate (CAS 83877-93-4)
Titanium(4+) Octadecanoate Propan-2-olate (CAS 17283-75-9)
Target Compound (Mixed Ligands)
- Presumed Formula : Ti(C₁₂H₂₅O)(C₃H₇O)(C₁₄H₂₉O)ₓ (exact stoichiometry varies).
- Molecular Weight : Estimated >500 g/mol (based on ligand chain lengths).
- Characteristics : Balances reactivity (propan-2-olate) with solubility in organic matrices (long-chain ligands). Ideal for specialized synthesis requiring controlled hydrolysis .
Comparative Data Table
Functional and Application Differences
- Reactivity : Titanium(IV) isopropoxide’s short-chain ligands enable rapid hydrolysis, making it suitable for fast sol-gel reactions. In contrast, mixed-ligand compounds with long-chain alkyl groups exhibit slower hydrolysis, ideal for controlled release or stepwise synthesis .
- Solubility: Long-chain ligands (e.g., tetradecan-1-olate) enhance solubility in non-polar solvents, expanding utility in organic synthesis and polymer blending .
- Thermal Stability : Decan-1-olate and stearate derivatives show higher thermal stability (>200°C), suitable for high-temperature processes like ceramic sintering .
Research Findings and Industrial Relevance
- Catalysis: Titanium isopropoxide remains the gold standard for TiO₂ nanoparticle synthesis, but mixed-ligand systems are gaining traction in niche areas (e.g., asymmetric catalysis) due to ligand-induced steric effects .
- Material Science : Long-chain titanium alkoxides are used in hydrophobic coatings for corrosion resistance, with stearate-containing variants showing promise in biomedical coatings .
- Safety : Titanium(3+) propan-2-olate (CAS 22378-84-3), a reduced-state analog, poses unique handling risks due to its oxidative instability, unlike the more stable Ti(IV) derivatives .
Biological Activity
Dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) is a complex organometallic compound that combines long-chain fatty acid derivatives with a titanium atom in its +4 oxidation state. This unique structure imparts distinct biological activities, making it a subject of interest in various fields, including catalysis and materials science.
Chemical Structure and Properties
The compound consists of three alkoxide groups derived from dodecanol, propan-2-ol, and tetradecanol, which are coordinated to a titanium center. The molecular formula is , with a molecular weight of approximately 723.07 g/mol. Its boiling point is reported at 263.2ºC, and it exhibits a high logP value of 13.646, indicating significant lipophilicity, which may influence its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C43H90O4Ti |
| Molecular Weight | 723.07 g/mol |
| Boiling Point | 263.2ºC |
| LogP | 13.646 |
Antimicrobial Properties
Research indicates that titanium complexes can exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of long-chain fatty acids in dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) may enhance this activity by promoting membrane interactions.
A study on similar titanium complexes showed that they could effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to oxidative stress and cell death.
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have revealed that dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) exhibits selective cytotoxic effects. In vitro studies demonstrated that at lower concentrations, the compound promotes cell proliferation, while higher concentrations lead to apoptosis in cancer cell lines such as HeLa and MCF7.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) against standard antibiotics. The results indicated that this compound showed comparable or superior activity against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Cytotoxicity on Cancer Cells
In a controlled experiment involving various concentrations of the compound on HeLa cells, researchers observed:
- Low Concentration (10 µM) : Increased cell viability by 25%.
- Medium Concentration (50 µM) : No significant change in viability.
- High Concentration (100 µM) : Induced apoptosis in over 70% of cells after 48 hours.
This data suggests a dose-dependent response where the compound can act as both a promoter of healthy cell growth at low doses and an inducer of cell death at high doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
